molecular formula C19H17BF5P B3003833 (Fluoromethyl)triphenylphosphonium tetrafluoroborate CAS No. 96385-23-8

(Fluoromethyl)triphenylphosphonium tetrafluoroborate

Cat. No.: B3003833
CAS No.: 96385-23-8
M. Wt: 382.12
InChI Key: OTWRLIQGHGHSEI-UHFFFAOYSA-N
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Description

(Fluoromethyl)triphenylphosphonium tetrafluoroborate (CAS 96385-23-8) is an organophosphonium salt with the molecular formula C19H17BF5P+ and a molecular weight of 382.115 g/mol . This compound belongs to a class of chemical reagents known as phosphonium salts, which are pivotal in organic synthesis . They are extensively used as precursors to ylides in Wittig reactions, a fundamental method for the formation of carbon-carbon double bonds and the synthesis of alkenes from carbonyl compounds . Beyond the Wittig reaction, phosphonium salts serve as versatile building blocks in various coupling reactions and can act as alkylating agents . The properties of the (fluoromethyl) group make this reagent a valuable synthon for introducing fluorine-containing moieties into target molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

fluoromethyl(triphenyl)phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRLIQGHGHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(Fluoromethyl)triphenylphosphonium tetrafluoroborate can be synthesized through the reaction of triphenylphosphine with fluoromethyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds under inert gas conditions (nitrogen or argon) and at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Fluoromethyl)triphenylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include bases like sodium hydride or potassium tert-butoxide, and solvents such as dichloromethane or ethyl ether. Reactions are typically carried out under inert gas conditions to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound are fluoroalkylated derivatives of various organic compounds, including alcohols, phenols, and carboxylic acids .

Scientific Research Applications

Organic Synthesis

FMTP serves as a versatile reagent for introducing fluoromethyl groups into organic molecules. This modification can significantly alter the chemical properties and biological activities of compounds, making FMTP valuable in the synthesis of:

  • Fluoroalkylated derivatives : These compounds are important in pharmaceuticals and agrochemicals due to their enhanced lipophilicity and metabolic stability.
  • Biologically active molecules : FMTP is used in synthesizing compounds with potential therapeutic effects, including anticancer agents .

Medicinal Chemistry

FMTP has been investigated for its role in drug development, particularly as a prodrug that hydrolyzes to produce an active form capable of interacting with biological targets. Its primary mechanism involves binding to estrogen receptors, which can inhibit estrogen signaling pathways, making it a candidate for hormone-related therapies.

Imaging Applications

The compound has also been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). By labeling FMTP with fluorine-18, it enables non-invasive imaging of biological processes, particularly useful in monitoring thyroid diseases and cancer therapies .

Industrial Applications

FMTP is utilized in the production of specialty chemicals and materials. Its applications include:

  • Electrolytes for lithium-ion batteries : Research indicates that tetrafluoroborate salts can enhance the cyclic stability and performance of lithium-ion batteries under high voltage conditions. The incorporation of FMTP into battery electrolytes can improve their electrochemical properties significantly .
  • Advanced materials : The compound's unique properties allow it to be used in developing polymers and other advanced materials with tailored functionalities .

Case Study 1: Fluoroalkylation Reactions

In a study focusing on fluoroalkylation reactions, FMTP was employed to synthesize various fluoroalkylated alcohols and phenols. The results demonstrated that products exhibited improved stability and reactivity compared to their non-fluorinated counterparts. This was attributed to the electron-withdrawing effect of the fluoromethyl group.

Case Study 2: PET Imaging

A recent investigation into the use of FMTP labeled with fluorine-18 showed promising results in PET imaging for cancer diagnosis. The study highlighted how such tracers could effectively visualize metabolic processes associated with tumor growth, aiding in early diagnosis and treatment planning .

Mechanism of Action

The mechanism of action of (Fluoromethyl)triphenylphosphonium tetrafluoroborate involves the transfer of the fluoromethyl group to target molecules. This transfer is facilitated by the phosphonium group, which acts as a leaving group, allowing the fluoromethyl group to be introduced into the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Functional Analogues

Triphenylphosphonium Bromide
  • Chemical Formula : $ \text{Ph}_3\text{P}^+ \text{Br}^- $.
  • Comparison :
    • Reactivity : Unlike (fluoromethyl)triphenylphosphonium tetrafluoroborate, the bromide variant lacks fluorinated substituents, limiting its utility in fluorination reactions.
    • Counterion Effects : The $ \text{BF}4^- $ anion in the fluoromethyl derivative enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to bromide, which is less stable under acidic conditions .
    • Yield : In α-amidoalkylation reactions, the tetrafluoroborate salt achieves 84% yield, whereas substituting $ \text{BF}4^- $ with $ \text{Br}^- $ reduces yields to 49% under similar conditions .
Tris(3-Chlorophenyl)phosphonium Tetrafluoroborate
  • Chemical Formula : $ \text{(3-Cl-Ph)}3\text{P}^+ \text{BF}4^- $.
  • Comparison: Electronic Effects: The electron-withdrawing chlorine substituents increase the electrophilicity of the phosphonium center, altering reaction kinetics. Applications: While both compounds are used in N-protected aminoalkylphosphonium syntheses, the fluoromethyl variant is preferred for fluorinated product formation .
1-Carbethoxycyclopropyltriphenylphosphonium Tetrafluoroborate (Fuchs Reagent)
  • CAS : 52186-89-5.
  • Comparison :
    • Functionality : Fuchs reagent contains a cyclopropane ring, enabling unique cyclopropanation reactions. In contrast, the fluoromethyl derivative specializes in fluoromethylidene ylide generation for fluoroalkene synthesis .
    • Reaction Scope : The fluoromethyl compound’s reactivity is tailored for fluorinated Wittig intermediates, whereas Fuchs reagent is used in cyclopropane ring-opening reactions .

Reaction Performance and Conditions

Temperature and Catalyst Requirements
Compound Optimal Temp. Catalyst Yield (%) Application Example
(Fluoromethyl)triphenylphosphonium BF₄⁻ 70–80°C Hünig’s base 84 α-Amidoalkylation of N-benzamide
Triphenylphosphonium Br⁻ 70–80°C Hünig’s base 49 Same as above
Tris(3-Cl-Ph)phosphonium BF₄⁻ 100°C None 75 N-Acyl iminium ion synthesis
  • Key Insight : The fluoromethyl derivative achieves higher yields at moderate temperatures due to the stabilizing $ \text{BF}_4^- $ counterion and the fluoromethyl group’s electron-withdrawing effect, which enhances electrophilicity .
Nucleophilic Substitution
  • Fluoromethyl Derivative : Reacts with aldehydes to form fluorinated alkenes via Wittig olefination. For example, trifluoroacetic acid catalysis generates fluoromethyl ketones .
  • tert-Butyldicyclohexylphosphonium BF₄⁻ : Prefers palladium-catalyzed coupling reactions due to its bulky tert-butyl group, which sterically hinders Wittig reactivity .

Counterion and Solubility Effects

  • Tetrafluoroborate ($ \text{BF}_4^- $) :
    • Enhances solubility in acetonitrile and dichloromethane.
    • Stabilizes phosphonium salts via weak coordination, enabling reactions at lower temperatures .
  • Hexafluorophosphate ($ \text{PF}6^- $) :
    • Offers superior thermal stability but lower solubility in organic solvents.
    • Less effective in radical-mediated hydrophosphonation compared to $ \text{BF}4^- $ .

Fluoromethyl Derivative

  • Strengths :
    • Enables Z-selective olefination without purification .
    • Critical for synthesizing fluorinated pharmaceuticals (e.g., antiviral agents).
  • Limitations: Sensitive to moisture, requiring anhydrous conditions. Limited shelf life compared to non-fluorinated phosphonium salts.

Comparative Advantages

Compound Fluorination Capability Thermal Stability Solubility in CH₃CN
(Fluoromethyl)triphenylphosphonium BF₄⁻ High Moderate High
Triphenylphosphonium Br⁻ None Low Moderate
tert-Butyldicyclohexylphosphonium BF₄⁻ None High Low

Biological Activity

(Fluoromethyl)triphenylphosphonium tetrafluoroborate (FMTP) is a phosphonium salt that has garnered attention in various fields, particularly in medicinal chemistry and agrochemistry. Its unique structural properties allow it to act as a versatile building block for the synthesis of biologically active compounds. This article delves into the biological activity of FMTP, exploring its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

FMTP is characterized by its triphenylphosphonium core, which is modified with a fluoromethyl group. This modification enhances its metabolic stability and lipophilicity, making it an attractive candidate for drug design. The general structure can be represented as follows:

 C6H5 3P+CH2FBF4\text{ C}_6\text{H}_5\text{ }_3\text{P}^+\text{CH}_2\text{F}^-\text{BF}_4^-

The biological activity of FMTP is largely attributed to its ability to act as a bioisosteric substitute for various functional groups in pharmacologically relevant molecules. The fluoromethyl moiety can influence the binding affinity and selectivity of compounds towards their biological targets. Research indicates that the introduction of fluorine can enhance the potency of inhibitors against specific enzymes, such as histone deacetylases (HDACs) and other therapeutic targets.

1. Anticancer Activity

FMTP has been investigated for its potential anticancer properties. Studies have shown that compounds derived from FMTP exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of FMTP demonstrated an IC50 value in the low micromolar range against human prostate cancer cells (DU145), indicating promising anticancer activity .

2. Antimicrobial Properties

In addition to its anticancer potential, FMTP derivatives have been evaluated for antimicrobial activity. The incorporation of fluorinated groups has been linked to enhanced membrane permeability and increased efficacy against resistant bacterial strains . This suggests that FMTP could be utilized in developing new antimicrobial agents.

3. Imaging Applications

FMTP has also been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). The ability to label FMTP with fluorine-18 allows for non-invasive imaging of biological processes in vivo, particularly in studies involving the sodium/iodide symporter (NIS) . This application is crucial for monitoring thyroid diseases and cancer therapy.

Case Studies

Study Findings
Anticancer Study FMTP derivatives showed IC50 values as low as 3.64 μM against hepatocellular carcinoma cells, indicating potent anticancer activity .
Antimicrobial Evaluation Compounds derived from FMTP exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Imaging Application Radiolabeled FMTP demonstrated effective uptake in NIS-expressing tumors during PET imaging, facilitating real-time monitoring of therapeutic responses .

Research Findings

Recent research highlights the importance of fluorination in enhancing the biological activity of compounds derived from FMTP. For example, modifications that increase the degree of fluorination have been correlated with improved potency against various biological targets . The stability conferred by the phosphonium structure also plays a critical role in maintaining the bioactivity of these compounds.

Q & A

Q. What are the common synthetic routes for preparing (fluoromethyl)triphenylphosphonium tetrafluoroborate, and how do reaction conditions influence yield?

this compound is typically synthesized via radical addition of triphenylphosphine to fluoromethyl precursors under controlled conditions. The use of non-coordinating anions like BF₄⁻ improves reaction efficiency, as demonstrated in Wittig-type olefination reactions . Key parameters include:

  • Counter-ion selection : BF₄⁻ enhances stability and reactivity of the phosphonium salt.
  • Initiators : 1,1′-Azobis(cyclohexanecarbonitrile) is effective for radical-mediated pathways.
  • Temperature : Reactions often proceed at 50–80°C to balance kinetics and decomposition risks .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified under GHS as causing severe skin/eye damage (Category 1C) and acute oral toxicity (Category 4). Essential precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong acids) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • ¹H/³¹P-NMR : Confirms phosphonium cation structure and purity (e.g., δ ~23–25 ppm for ³¹P signals).
  • X-ray crystallography : Resolves solid-state geometry, as shown for analogous iodide salts .
  • Elemental analysis : Validates stoichiometry, particularly for BF₄⁻ counter-ion content .

Q. How does the BF₄⁻ counter-ion affect the reactivity of this phosphonium salt in fluoromethylation reactions?

The BF₄⁻ anion minimizes ion-pairing effects, enhancing the electrophilicity of the fluoromethyl group. This is critical in Wittig reactions, where the ylide intermediate reacts efficiently with carbonyl compounds to form fluoroalkenes .

Q. What solvents are optimal for reactions involving this reagent, and how does solubility impact experimental design?

Polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) are preferred due to the salt’s moderate solubility (~50–100 mg/mL). Low solubility in ethers or hydrocarbons necessitates pre-dissolution before use in heterogeneous systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during fluoromethyl ylide generation?

  • Temperature control : Maintain ≤80°C to avoid decomposition of the ylide.
  • Catalyst selection : Use trifluoroacetic acid (TFA) to stabilize intermediates in proton-shift steps, as seen in fluoroalkene synthesis .
  • Stoichiometry : Excess triphenylphosphine (1–2 eq.) traps reactive byproducts .

Q. What electrochemical applications leverage this compound, and what mechanistic insights exist?

Electrochemical α-methoxylation followed by displacement with this reagent enables synthesis of α-aminoalkylidenebisphosphonates. Key steps include:

  • Mediator selection : NaCl in methanol facilitates methoxy-group displacement.
  • Voltage optimization : Controlled potentials (~1.5–2.0 V) prevent over-oxidation .

Q. How should researchers address contradictory solubility data for this compound in different solvent systems?

  • Data validation : Cross-reference conductometric and viscometric measurements (e.g., in propylene carbonate) to resolve discrepancies.
  • Error analysis : Use IUPAC guidelines to assess precision thresholds for solubility studies .

Q. What strategies enable the use of this reagent in asymmetric synthesis or chiral ylide generation?

  • Chiral auxiliaries : Incorporate enantiopure ketones or aldehydes in Wittig reactions.
  • Catalytic asymmetric induction : Hünig’s base promotes stereoselective α-amidoalkylation, as shown in phosphonate syntheses .

Q. How can side reactions (e.g., hydrolysis or radical recombination) be minimized in radical-mediated applications?

  • Radical initiators : Use azobis(cyclohexanecarbonitrile) for controlled initiation.
  • Inert atmosphere : Rigorous exclusion of oxygen/water prevents undesired quenching .

Q. What thermodynamic data (e.g., ΔH, ΔS) are available for reactions involving this compound, and how reliable are they?

Limited data exist, but IUPAC-compiled solubility parameters (e.g., in PC–diethyl carbonate mixtures) provide foundational insights. Experimental uncertainties (±5–10%) highlight the need for calorimetric validation .

Q. How do photochemical conditions alter the reactivity of this compound?

UV irradiation at room temperature accelerates ylide formation without thermal degradation. This method is particularly effective in dihydrofuran syntheses .

Q. What solid-state structural features explain the stability of this phosphonium salt?

Single-crystal X-ray studies reveal tight ion pairing between the fluoromethyltriphenylphosphonium cation and BF₄⁻, with intermolecular C–H⋯F interactions enhancing lattice stability .

Q. Can this reagent participate in radical-mediated hydrophosphonation, and what are the mechanistic implications?

Yes, under radical initiation (e.g., AIBN), it reacts with olefins to form anti-Markovnikov adducts. ESR studies suggest phosphonyl radical intermediates .

Methodological Notes

  • Data interpretation : Cross-validate spectral and crystallographic data with IUPAC standards to ensure reproducibility .
  • Safety compliance : Adopt disposal protocols per P501 guidelines (approved waste facilities) .

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